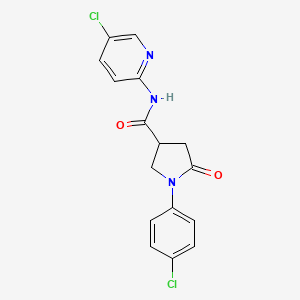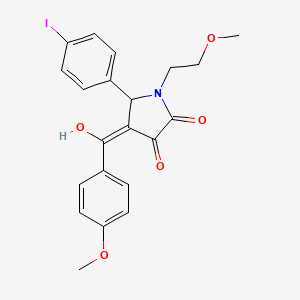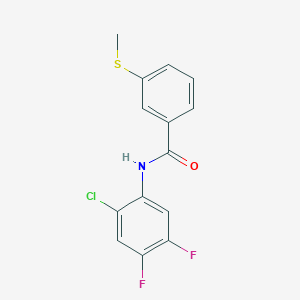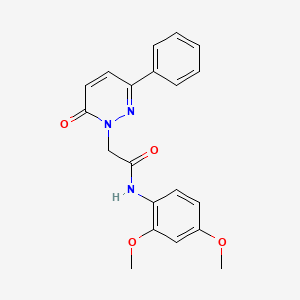
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Pfizer in 2003 and has since been studied for its potential use in treating various autoimmune diseases.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking these enzymes, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
Mécanisme D'action
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking these enzymes, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to be effective in treating rheumatoid arthritis and psoriasis. It has also been shown to have an acceptable safety profile, with the most common side effects being headache, nausea, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of the JAK family of enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, its use is limited by its specificity, as it only targets a specific subset of cytokine signaling pathways. Additionally, it is not suitable for use in vivo due to its poor bioavailability.
Orientations Futures
As 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide continues to be studied for its potential use in treating autoimmune diseases, there are several future directions that researchers may explore. These include:
1. Developing more potent and selective JAK inhibitors that can target a wider range of cytokine signaling pathways.
2. Studying the long-term effects of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide treatment on patients with autoimmune diseases, particularly in terms of its impact on disease progression and quality of life.
3. Investigating the potential use of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs for the treatment of autoimmune diseases.
4. Exploring the use of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide in other disease areas, such as cancer and infectious diseases, where cytokine signaling pathways play a key role.
5. Developing new formulations of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide that can improve its bioavailability and make it suitable for use in vivo.
In conclusion, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a small molecule inhibitor of the JAK family of enzymes that has shown promise in treating autoimmune diseases. While its use is currently limited by its specificity and poor bioavailability, ongoing research may lead to the development of more potent and versatile JAK inhibitors that can be used to treat a wider range of diseases.
Méthodes De Synthèse
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The exact details of the synthesis are proprietary and not publicly available.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-1-4-13(5-2-11)21-9-10(7-15(21)22)16(23)20-14-6-3-12(18)8-19-14/h1-6,8,10H,7,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAADJXVATZTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5439967.png)
![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5439982.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-3-piperidinol](/img/structure/B5439987.png)

![6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5440000.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-methylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440018.png)
![1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5440026.png)

![N-(3,4-difluorophenyl)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinamine](/img/structure/B5440037.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440039.png)
![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)